molecular formula C11H7BrClNOS B250678 N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide

N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide

Cat. No. B250678
M. Wt: 316.6 g/mol
InChI Key: UGUUKKIMEXDPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide, also known as BCTC, is a synthetic compound that belongs to the class of thiophene carboxamide compounds. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. BCTC has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, and cancer.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide acts as a potent and selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide binds to the TRPV1 receptor and blocks its activation, thereby inhibiting the transmission of pain signals and the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of pain, inflammation, and cancer cell growth. N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide has several advantages for lab experiments, including its potency and selectivity as a TRPV1 antagonist. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for the study of N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide, including the development of more potent and selective TRPV1 antagonists, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the use of N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide in combination with other drugs or therapies may also be explored for its potential synergistic effects.

Synthesis Methods

N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Ullmann coupling reaction. The most commonly used method for the synthesis of N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-bromo-2-chlorobenzene with thiophene-2-boronic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, and cancer. Studies have shown that N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide can effectively block the TRPV1 receptor, which is involved in the transmission of pain signals and the regulation of inflammation. N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

Molecular Formula

C11H7BrClNOS

Molecular Weight

316.6 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H7BrClNOS/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)

InChI Key

UGUUKKIMEXDPRS-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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